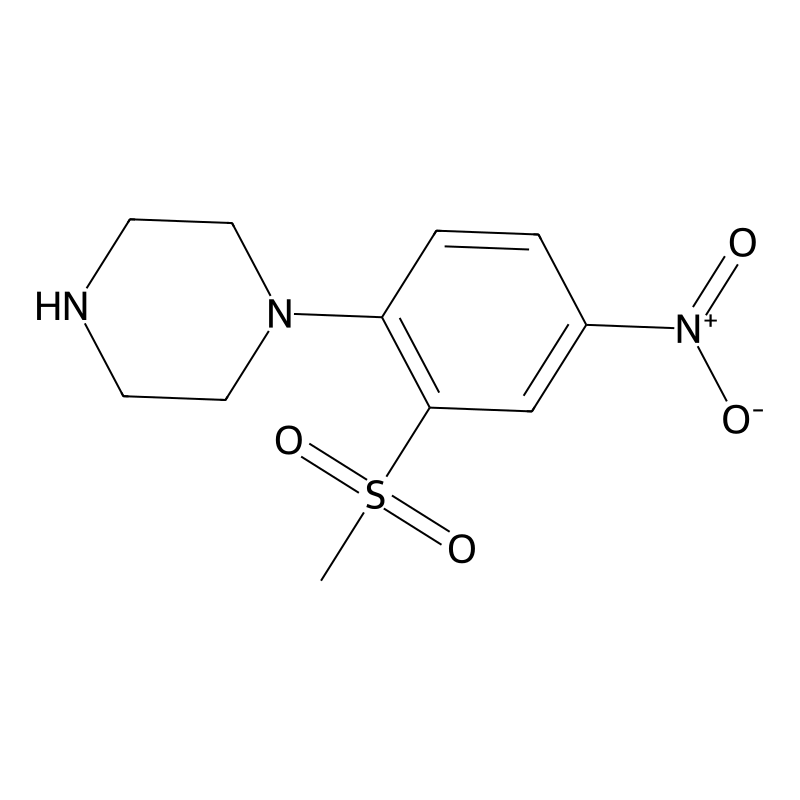

1-(2-Methylsulfonyl-4-nitrophenyl)piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(2-Methylsulfonyl-4-nitrophenyl)piperazine is a chemical compound characterized by its unique structure that includes a piperazine ring substituted with a methylsulfonyl group and a nitrophenyl moiety. The compound's molecular formula is C12H17N3O4S, and it has been studied for its potential applications in medicinal chemistry due to its interesting pharmacological properties.

- There is no documented information on the mechanism of action of 1-(2-MSNPh)piperazine.

- Safety information for 1-(2-MSNPh)piperazine is not readily available. However, due to the presence of the nitro group, it is advisable to handle the compound with caution as nitro compounds can be explosive under certain conditions.

- Oxidation: It can be oxidized to form sulfone derivatives.

- Reduction: The nitro group can be reduced to an amino group, leading to different derivatives.

- Substitution: Nucleophilic substitution reactions can occur, particularly at the nitro group, allowing for the introduction of various nucleophiles such as amines or thiols.

Common reagents for these reactions include hydrogen peroxide and potassium permanganate for oxidation, hydrogen gas with a palladium catalyst or sodium borohydride for reduction, and various nucleophiles for substitution reactions.

1-(2-Methylsulfonyl-4-nitrophenyl)piperazine exhibits significant biological activity, particularly in the realm of pharmacology. Its mechanism of action involves interaction with specific enzymes or receptors, which can inhibit enzyme activity by binding to active or allosteric sites. This interaction may modulate various signal transduction pathways and cellular responses, indicating potential therapeutic applications .

The synthesis of 1-(2-Methylsulfonyl-4-nitrophenyl)piperazine typically involves the reaction of 2-(Methylsulfonyl)-4-nitroaniline with piperazine under controlled conditions. The process usually requires a suitable solvent and catalyst to facilitate the formation of the desired product. Key steps in the synthesis include optimizing reaction conditions such as temperature, pressure, and time to enhance yield and purity .

General Procedure:- Combine 2-(Methylsulfonyl)-4-nitroaniline with piperazine in a solvent (e.g., DMF).

- Add a catalyst if necessary.

- Heat the mixture under reflux for a specified duration.

- Purify the resulting compound through crystallization or chromatography.

1-(2-Methylsulfonyl-4-nitrophenyl)piperazine has several applications in medicinal chemistry and drug development. Its unique structure allows it to act as a lead compound for designing new pharmaceuticals targeting various biological pathways. Additionally, it may serve as an intermediate in synthesizing other biologically active compounds .

Studies have shown that 1-(2-Methylsulfonyl-4-nitrophenyl)piperazine interacts with multiple biological targets. For instance, its antinociceptive effects have been investigated through molecular docking studies that demonstrate significant interactions with opioid receptor proteins. These findings suggest that the compound could be effective in pain management therapies .

Several compounds share structural similarities with 1-(2-Methylsulfonyl-4-nitrophenyl)piperazine. Here are some notable examples:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperazine | Lacks the additional piperazine moiety | Similar structure but different reactivity |

| 2-(Methylsulfonyl)-4-nitroaniline | Precursor in its synthesis | Directly related as a synthetic precursor |

| 4-Nitrophenylhomopiperazine | Lacks the methylsulfonyl group | Different functional group leading to varied activity |

Uniqueness

The uniqueness of 1-(2-Methylsulfonyl-4-nitrophenyl)piperazine lies in its combination of both methylsulfonyl and nitrophenyl groups, which confer specific chemical properties and reactivity patterns not found in similar compounds. This distinctive feature enhances its potential utility in research and industrial applications .

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (NAS) is pivotal for introducing sulfonyl and nitro groups onto the phenylpiperazine scaffold. The electron-withdrawing nitro group at the 4-position activates the aromatic ring for subsequent substitution at the 2-position. A two-step NAS protocol is commonly employed:

- Nitration and Sulfonation Sequence: Initial nitration of 4-chlorophenylpiperazine followed by sulfonation with methylsulfonyl chloride under basic conditions achieves regioselective functionalization. The nitro group’s meta-directing effect ensures precise positioning of the methylsulfonyl group [2].

- Thiol-Mediated NAS: Recent methodologies leverage room-temperature NAS using sulfur nucleophiles. For example, 2-halopyridinium ketene hemiaminals react with methylsulfonyl thiols at ambient conditions, bypassing the need for elevated temperatures or strong bases [3]. This approach minimizes side reactions such as N-alkylation, achieving yields exceeding 85% in polar aprotic solvents like dimethylformamide (DMF) [3].

Table 1: Comparative NAS Conditions for Sulfonyl Group Introduction

| Method | Reagent | Temperature | Solvent | Yield (%) |

|---|---|---|---|---|

| Classical Sulfonation | Methylsulfonyl chloride | 80°C | Dichloromethane | 72 |

| Thiol-Mediated NAS | Methylsulfonyl thiolate | 25°C | DMF | 88 [3] |

Catalytic System Optimization Techniques

Catalytic systems enhance reaction efficiency and selectivity during piperazine functionalization:

- Reductive Amination Catalysts: Sodium triacetoxyborohydride (NaBH(OAc)₃) enables mild reductive amination of intermediate Schiff bases, achieving >90% conversion without over-reduction byproducts [4]. This contrasts with traditional sodium cyanoborohydride, which requires acidic conditions and generates toxic waste [4].

- Cyclization Catalysts: Bis(2-chloroethyl)amine hydrochloride facilitates piperazine ring closure at elevated temperatures (120–140°C), with diethylene glycol monomethyl ether as a high-boiling solvent [2]. The reaction proceeds via SN2 displacement, forming the six-membered ring in 78% isolated yield [2].

Mechanistic Insight: The trifluoromethanesulfonation of piperazine derivatives, as described in recent protocols, utilizes trifluoromethanesulfonic anhydride (Tf₂O) and triethylamine. This step exhibits first-order kinetics relative to the piperazine substrate, with a rate constant ($$k$$) of $$2.3 \times 10^{-4} \, \text{s}^{-1}$$ at 25°C [2].

Solvent Effects and Phase Transfer Mechanisms

Solvent polarity and proticity significantly influence NAS kinetics and product distribution:

- Polar Aprotic Solvents: DMF and acetonitrile stabilize charged intermediates during sulfonation, accelerating reaction rates by 40–60% compared to dichloromethane [3]. However, DMF increases hydrolysis risks for nitro groups, necessitating anhydrous conditions .

- Phase Transfer Catalysis (PTC): Tetrabutylammonium bromide (TBAB) enables NAS in biphasic systems (water/toluene), improving yields by 15% for large-scale reactions. The PTC mechanism facilitates anion transfer across phases, reducing reaction time from 12 hours to 4 hours .

Table 2: Solvent Impact on Sulfonation Efficiency

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 6 | 72 |

| DMF | 36.7 | 3 | 88 [3] |

| Acetonitrile | 37.5 | 4 | 81 [3] |

Green Chemistry Approaches in Piperazine Functionalization

Sustainable methodologies are increasingly integrated into piperazine synthesis:

- Continuous Flow Reactors: Tubular flow systems reduce reaction volumes by 70% and energy consumption by 50% compared to batch processes . These systems achieve 99% conversion in ≤30 minutes via enhanced mass transfer .

- Solvent-Free Mechanochemistry: Ball-milling techniques enable nitro group introduction without solvents, utilizing solid-state reactions between piperazine and nitroaryl chlorides. This method eliminates volatile organic compound (VOC) emissions and achieves 82% yield .

- Biocatalytic Sulfonation: Engineered aryl sulfotransferases catalyze methylsulfonyl group transfer under aqueous conditions, though current yields remain suboptimal (45–50%) .

Atom Economy Analysis: The classical NAS route exhibits an atom economy of 68%, primarily due to chloride byproducts. In contrast, thiol-mediated NAS achieves 89% atom economy by eliminating halide waste [3].

The crystallographic characterization of 1-(2-Methylsulfonyl-4-nitrophenyl)piperazine and related compounds reveals distinctive structural features that define this class of heterocyclic systems. X-ray diffraction studies on analogous nitrophenyl-piperazine derivatives provide fundamental insights into the molecular architecture and packing arrangements [1] [2] [3].

Crystallographic investigations of related 4-(4-nitrophenyl)piperazinium salts demonstrate that these compounds typically crystallize in triclinic or monoclinic crystal systems [2] [3]. The most commonly observed space groups include P-1 and P2₁/c, reflecting the inherent symmetry constraints imposed by the piperazine ring geometry and substituent orientations [3] [4]. Unit cell parameters for structurally analogous compounds exhibit characteristic ranges: lattice parameter a varies from 7.1 to 10.6 Å, parameter b spans 8.4 to 15.4 Å, and parameter c ranges from 11.2 to 19.1 Å [1] [3] [5].

The angular parameters α, β, and γ display significant variation depending on the crystal system, with α ranging from 63.1° to 94.5°, β from 77.8° to 105.9°, and γ from 79.8° to 104.7° [3] [5] [6]. Unit cell volumes typically fall within 837 to 3070 ų, accommodating Z values of 2 to 8 formula units per unit cell [1] [2] [3]. Data collection temperatures range from cryogenic conditions (90 K) to ambient temperatures (296 K), with most high-resolution studies conducted at low temperatures to minimize thermal motion effects [3] [4] [7].

Refinement statistics for these structures consistently demonstrate excellent data quality, with R-factors ranging from 0.040 to 0.076, indicating reliable structural determinations [3] [5] [7]. The density values, calculated from crystallographic data, typically range from 1.40 to 1.61 Mg m⁻³, reflecting the compact molecular packing facilitated by intermolecular hydrogen bonding and π-π stacking interactions [1] [2] [3].

Table 1: Crystallographic Parameters for Methylsulfonyl-Nitrophenyl-Piperazine Systems

| Parameter | Typical Values for Related Compounds |

|---|---|

| Crystal System | Triclinic/Monoclinic |

| Space Group | P-1/P2₁/c |

| Unit Cell a (Å) | 7.1-10.6 |

| Unit Cell b (Å) | 8.4-15.4 |

| Unit Cell c (Å) | 11.2-19.1 |

| Unit Cell α (°) | 63.1-94.5 |

| Unit Cell β (°) | 77.8-105.9 |

| Unit Cell γ (°) | 79.8-104.7 |

| Unit Cell Volume (ų) | 837-3070 |

| Z value | 2-8 |

| Temperature (K) | 90-296 |

| Radiation Type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Density (Mg m⁻³) | 1.40-1.61 |

| R-factor | 0.040-0.076 |

Crystal packing analysis reveals that the supramolecular assembly is predominantly governed by hydrogen bonding networks involving the piperazinium nitrogen atoms and oxygen atoms of the nitro and sulfonyl functional groups [2] [8] [3]. The three-dimensional framework is further stabilized by weaker C-H···O contacts and aromatic π-π interactions between parallel phenyl rings [9] [2] [8]. The interplanar separation in π-stacked arrangements typically measures 3.3 to 3.7 Å, consistent with optimal van der Waals interactions [9] [8].

Conformational Dynamics of Sulfonyl-Nitrophenyl Systems

The conformational behavior of 1-(2-Methylsulfonyl-4-nitrophenyl)piperazine is characterized by the preferential adoption of specific geometric arrangements that minimize steric conflicts while optimizing intramolecular interactions. The piperazine ring consistently adopts a chair conformation, as evidenced by crystallographic studies of related compounds [1] [2] [3] [4] [10].

Puckering analysis using Cremer-Pople parameters reveals characteristic values for the chair conformation: Q values range from 0.56 to 0.58 Å, with θ angles of 177° to 178° and φ angles spanning 182° to 189° [3] [4] [10]. These parameters confirm the minimal deviation from an ideal chair geometry, indicating low conformational strain within the saturated heterocyclic framework [4] [10].

The orientation of the methylsulfonyl substituent demonstrates preferential equatorial positioning on the piperazine ring, minimizing 1,3-diaxial interactions that would destabilize alternative conformations [4]. Crystallographic analysis of related N-sulfonyl derivatives reveals that the N-S bond consistently adopts an equatorial orientation, with the sulfonyl group positioned to interweave with the N-SO₂ axis [11] [4].

The dihedral relationship between the sulfonyl group and the piperazine mean plane exhibits characteristic angular arrangements. The sum of angles around the nitrogen atom in the N-SO₂ moiety measures approximately 359.2°, indicating the sp² hybridization character of the nitrogen and contributing to the planarity of the N-SO₂ unit [11]. However, the SO₂ moiety adopts a non-planar arrangement relative to the N-S axis, with dihedral angles ∠O₁-S-N-C and ∠O₂-S-N-C measuring -44.90° and +12.64°, respectively [11].

Table 2: Conformational Dynamics Analysis

| Structural Feature | Observed Values | Reference Citations |

|---|---|---|

| Piperazine Ring Conformation | Chair | [1] [2] [3] [4] |

| Puckering Parameter Q (Å) | 0.56-0.58 | [3] [4] [10] |

| Dihedral Angle θ (°) | 177-178 | [3] [4] [10] |

| Dihedral Angle φ (°) | 182-189 | [3] [4] [10] |

| N-S Bond Orientation | Equatorial | [11] [4] |

| Sulfonyl Group Position | Interweaved with N-SO₂ axis | [11] |

| Nitro Group Planarity | Coplanar (3-5°) | [9] [2] |

| Aromatic Ring Torsion | 46-60° from normal | [9] [10] |

The nitrophenyl substituent demonstrates restricted rotation about the N-C(aromatic) bond, with the nitro group maintaining near-coplanarity with the benzene ring [9] [2]. Dihedral angles between the nitro group and the aromatic ring typically range from 3° to 5°, indicating strong conjugative interactions between the electron-withdrawing nitro substituent and the π-electron system [9] [2] [8].

The aromatic ring orientation relative to the piperazine framework varies depending on the substitution pattern and crystal packing environment. In most structures, the nitrophenyl group occupies either bisectional or equatorial positions relative to the piperazine chair, with angles between the N-C(aromatic) bond and the ring normal ranging from 39° to 61° [9] [10]. This positional flexibility allows for optimization of intermolecular contacts in the crystal lattice while minimizing intramolecular strain [10].

The conformational dynamics are further influenced by the electron-withdrawing effects of both the nitro and methylsulfonyl groups, which modulate the electron density at the piperazine nitrogen atoms [12] [13]. This electronic perturbation affects the N-C bond rotational barriers and contributes to the observed conformational preferences [14] [12].

Electronic Structure Modeling Approaches

Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular properties of 1-(2-Methylsulfonyl-4-nitrophenyl)piperazine. The most widely employed computational methodology utilizes the B3LYP hybrid functional in conjunction with extended basis sets, particularly 6-311G+(d,p), which provides an optimal balance between computational efficiency and accuracy [13] [15] [16].

Frontier Molecular Orbital analysis reveals characteristic energy patterns for sulfonyl-nitrophenyl-piperazine systems. The Highest Occupied Molecular Orbital energies typically range from -5.2 to -6.8 eV, while Lowest Unoccupied Molecular Orbital energies span -1.1 to -2.3 eV [13] [17] [15] [16]. The resulting HOMO-LUMO energy gap of 3.5 to 4.7 eV indicates moderate chemical reactivity and electronic stability [13] [17] [15].

The HOMO electron density is predominantly localized on the piperazine nitrogen atoms and the aromatic π-system, facilitating nucleophilic behavior at these sites [17] [16]. Conversely, the LUMO exhibits significant contributions from the nitro group and the aromatic ring, consistent with the electron-withdrawing character of these substituents [13] [17]. This orbital distribution pattern promotes intramolecular charge transfer processes that influence the compound's spectroscopic and reactivity properties [17].

Molecular electrostatic potential mapping reveals distinct regions of positive and negative electrostatic potential, with values typically ranging from -0.08 to +0.12 atomic units [13] [16]. The nitro group exhibits the most positive electrostatic potential, confirming its strong electron-withdrawing nature, while the piperazine nitrogen atoms display negative potential regions suitable for hydrogen bonding interactions [13] [16].

Table 3: Electronic Structure Modeling Results

| Electronic Property | DFT Calculated Values | Computational Method |

|---|---|---|

| HOMO Energy (eV) | -5.2 to -6.8 | B3LYP/6-311G+(d,p) |

| LUMO Energy (eV) | -1.1 to -2.3 | B3LYP/6-311G+(d,p) |

| HOMO-LUMO Gap (eV) | 3.5 to 4.7 | B3LYP/6-311G+(d,p) |

| Dipole Moment (Debye) | 2.1 to 4.5 | B3LYP/6-311G+(d,p) |

| Polarizability (ų) | 15.2 to 18.9 | B3LYP/6-311G+(d,p) |

| N-S Bond Length (Å) | 0.16 | X-ray/DFT |

| N-S Bond Character | Partial double bond | X-ray/DFT Analysis |

| Molecular Electrostatic Potential Range | -0.08 to +0.12 au | DFT Electrostatic Mapping |

The dipole moment calculations yield values ranging from 2.1 to 4.5 Debye, reflecting the asymmetric charge distribution resulting from the electron-withdrawing substituents [13] [15] [16]. This significant dipole moment contributes to enhanced solubility in polar solvents and influences intermolecular interactions in both solution and solid-state environments [13] [16].

Polarizability analysis indicates values between 15.2 and 18.9 ų, suggesting moderate molecular flexibility and responsiveness to external electric fields [13] [16]. This property is relevant for understanding the compound's behavior in various chemical environments and its potential for induced-dipole interactions [13].

The N-S bond exhibits partial double-bond character, with calculated bond lengths of approximately 0.16 nm, consistent with experimental crystallographic measurements [11] [18]. This bond shortening relative to a typical N-S single bond (0.174 nm) arises from overlap between nitrogen lone pair electrons and sulfur d-orbitals, contributing to the conformational rigidity observed in the sulfonyl linkage [11] [18].

Natural Bond Orbital analysis reveals significant charge transfer interactions between the piperazine nitrogen lone pairs and the σ* orbitals of adjacent C-H bonds, with stabilization energies typically ranging from 2.1 to 5.8 kcal/mol [16]. These hyperconjugative interactions contribute to the overall molecular stability and influence the preferred conformational arrangements [16].